molecular formula C8H5BrClFO2 B2734452 Methyl 3-bromo-4-chloro-2-fluorobenzoate CAS No. 1804897-28-6

Methyl 3-bromo-4-chloro-2-fluorobenzoate

Cat. No.: B2734452
CAS No.: 1804897-28-6
M. Wt: 267.48
InChI Key: DYVLEYOIBDTZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is typically found in a solid-powder form and is used in various chemical synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. The esterification of the carboxylic acid group with methanol is typically carried out using a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-4-chloro-2-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-4-chloro-2-fluorobenzoate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for selective reactivity and binding to target molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-bromo-4-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLEYOIBDTZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.